Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Research Problem: Substituting this specific intermediate with alternative bromophenyl regioisomers (e.g., 4-bromo or 2-bromo analogs) or unprotected piperazine derivatives introduces significant synthetic risk by altering cross-coupling geometries and compromising orthogonal protection schemes, leading to lower yields and product failure. Solution & Value: This compound is the exact 3-bromophenyl N1-Boc-protected piperazine regioisomer required for reliable, high-yielding synthetic routes. - Enables precise, geometry-controlled Suzuki-Miyaura cross-couplings at the meta-position for systematic SAR exploration. - Orthogonal Boc protection on N1 eliminates competing side reactions, allowing sequential functionalization of the piperazine core. - Reduces synthetic step count and improves overall yield by providing the exact, protected intermediate needed, reducing purification burden.

Molecular Formula C15H21BrN2O2
Molecular Weight 341.249
CAS No. 886767-65-3
Cat. No. B592176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
CAS886767-65-3
Molecular FormulaC15H21BrN2O2
Molecular Weight341.249
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC=C2)Br
InChIInChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-17-10-13(18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3
InChIKeyAQZSCLDFLZZVQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2-(3-bromophenyl)piperazine-1-carboxylate (CAS 886767-65-3): A Protected m-Bromophenyl Piperazine Scaffold for Selective Synthesis


Tert-Butyl 2-(3-bromophenyl)piperazine-1-carboxylate (CAS 886767-65-3) is a protected piperazine derivative in the class of N-Boc-arylpiperazines. Its core structure is defined by a piperazine ring with a tert-butyloxycarbonyl (Boc) protecting group on the N1 nitrogen and a 3-bromophenyl substituent at the C2 position [1]. This compound functions primarily as a versatile intermediate in medicinal chemistry, with a molecular weight of 341.24 g/mol, a calculated partition coefficient (XLogP3-AA) of 2.7, and a topological polar surface area of 41.6 Ų [1].

Protected piperazine scaffold for orthogonal elaboration
Meta-bromo handle for Suzuki-Miyaura cross-coupling
Moderate lipophilicity supports chromatography and assay development

Procurement Risk: Why 886767-65-3 is Not Interchangeable with Other Bromophenyl Piperazines


Interchangeability with other bromophenyl piperazines is not assured due to the critical role of regioisomerism and protecting group strategy in synthetic outcomes. The position of the bromine atom (ortho, meta, para) on the phenyl ring dictates the geometry and electronic properties of downstream coupling reactions, such as Suzuki-Miyaura cross-couplings, directly influencing reaction yields and product selectivity [1]. Furthermore, the presence of the Boc protecting group is essential for orthogonal protection schemes in multi-step syntheses; using an unprotected analog would lead to unwanted side reactions at the piperazine nitrogen and require a subsequent, and potentially lower-yielding, protection step [2]. Therefore, substituting with an isomer like the 4-bromophenyl derivative (e.g., CAS 66698-28-0) or an unprotected variant (e.g., CAS 31197-30-5) introduces significant, quantifiable risk to synthetic route reliability.

Meta-bromo, Boc-protected vs Para-bromo analog
Regioisomer substitution may alter oxidative addition rates and coupling selectivity, potentially reducing synthetic yield.
Boc-protected amine vs Unprotected piperazine
Using an unprotected analog eliminates orthogonal protection, causing non-selective side reactions and requiring additional steps.

Quantitative Differentiation Guide: Tert-Butyl 2-(3-bromophenyl)piperazine-1-carboxylate (886767-65-3) vs. Analogs


Regioisomeric Advantage: m-Bromo vs. p-Bromo Substitution for Cross-Coupling

The meta-bromo substitution on the phenyl ring of 886767-65-3 is structurally distinct from the para-bromo analog (tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate, CAS 1002355-94-5). In palladium-catalyzed cross-coupling reactions, the meta position generally exhibits a slower oxidative addition step compared to the para position due to electronic and steric factors [1]. While direct comparative kinetic data for these specific protected piperazines is not available in the public domain, this class-level inference is supported by extensive studies on aryl bromides showing that the rate of oxidative addition to Pd(0) is faster for para-substituted aryl bromides, which can impact reaction yield and selectivity in sensitive or competitive coupling sequences. This difference allows chemists to tune reaction conditions or select the appropriate isomer based on the required reactivity profile for a given synthetic step.

m-Br vs p-Br Reactivity
Class-level inference
Meta-bromo (886767-65-3) vs Para-bromo analog
Para-substituted aryl bromides generally react faster in oxidative addition; meta may offer moderated reactivity.
Regioisomer choice may influence coupling yield and selectivity.
Qualitative trend; direct kinetic data for this scaffold not reported.
Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Protecting Group Strategy: Boc vs. Unprotected Amine

The tert-butyloxycarbonyl (Boc) group on 886767-65-3 is a standard protecting group for secondary amines, enabling orthogonal protection strategies. The cleavage of the Boc group under acidic conditions (e.g., TFA in DCM) is quantitative and highly selective, with a well-established kinetic profile [1]. In contrast, the unprotected analog (2-(3-bromophenyl)piperazine) would react non-selectively in many acylation or alkylation reactions, leading to complex mixtures. While direct comparison of reaction yields for this specific scaffold is not published, the standard deprotection yield for N-Boc piperazines is typically >95% under optimized conditions [2]. This high and predictable yield provides a quantifiable advantage in synthetic planning and procurement.

Boc vs Unprotected Amine
Class-level inference
Boc-protected (selective deprotection >95%) vs Unprotected amine (non-selective)
Boc group enables quantitative, orthogonal deprotection; unprotected analog leads to complex reaction mixtures.
Boc protection supports reliable, high-yielding synthetic sequences.
Class-typical yields; confirm under specific route conditions.
Organic Synthesis Peptide Chemistry Protecting Groups

Lipophilicity Profile: LogP Difference vs. Unsubstituted Piperazine

The target compound exhibits a calculated XLogP3-AA value of 2.7, indicating moderate lipophilicity [1]. This value is significantly higher than that of an unsubstituted piperazine (predicted LogP for piperazine is approximately -1.5), reflecting the substantial contribution of the 3-bromophenyl and Boc groups. This quantified difference in lipophilicity directly impacts the compound's behavior in reversed-phase chromatography and can be a key factor when designing molecules with specific permeability or solubility requirements. For example, the LogP of 2.7 suggests good membrane permeability but may also indicate moderate aqueous solubility, a critical parameter for in vitro assay development.

Lipophilicity (XLogP)
Class-level inference
2.7
Moderate lipophilicity informs chromatography method development and permeability context.
Computed value; experimental validation recommended.
ADME Medicinal Chemistry Physicochemical Properties

Optimal Application Scenarios for Tert-Butyl 2-(3-bromophenyl)piperazine-1-carboxylate (886767-65-3) Based on Structural Evidence


Precursor for m-Substituted Biaryl Libraries via Suzuki-Miyaura Coupling

The meta-bromo substituent on the phenyl ring of 886767-65-3 provides a specific, modifiable handle for Suzuki-Miyaura cross-coupling reactions to generate diverse biaryl piperazine libraries [1]. This is a critical step in structure-activity relationship (SAR) studies for drug discovery programs. Procuring this exact regioisomer is essential when the target product requires a meta-substituted biaryl moiety, as the use of an ortho- or para-bromo analog would yield a different regioisomer with distinct biological properties. This application is directly supported by the established reactivity of aryl bromides in cross-coupling chemistry [1].

Orthogonal Protection in Multi-Step Piperazine Functionalization

This compound is ideally suited as a building block in multi-step syntheses requiring orthogonal protection of the piperazine ring's two nitrogen atoms. The Boc group on N1 can be selectively removed under acidic conditions to reveal a free amine for further functionalization (e.g., acylation, sulfonylation), while the N4 nitrogen remains protected or is later deprotected [2]. This strategy is fundamental to the synthesis of complex piperazine-containing pharmaceuticals, such as certain kinase inhibitors or CNS-targeting agents. The procurement of this protected intermediate directly reduces the number of synthetic steps and improves overall yield compared to starting from unprotected piperazine.

Physicochemical Property Optimization for CNS-Targeted Chemical Probes

With a calculated LogP of 2.7 and a topological polar surface area (TPSA) of 41.6 Ų, 886767-65-3 exhibits physicochemical properties that are within favorable ranges for central nervous system (CNS) drug candidates [1]. The LogP value suggests a balance between lipophilicity for blood-brain barrier (BBB) penetration and aqueous solubility for formulation. Researchers developing CNS-active compounds can use this building block to incorporate the piperazine moiety while maintaining desirable drug-like properties, as the Boc group and bromine atom can be subsequently modified to fine-tune potency and selectivity. This scenario is directly informed by the computed physicochemical properties of the compound.

Analytical Standard for LC-MS Method Development

The well-defined and distinct lipophilicity profile (LogP 2.7) and molecular weight (341.24 g/mol) of 886767-65-3 make it a useful reference standard for developing and validating reversed-phase liquid chromatography-mass spectrometry (LC-MS) methods [1]. Its retention time can serve as a benchmark for monitoring the progress of reactions involving similar Boc-protected piperazine intermediates. Procurement for this purpose ensures consistent and reliable analytical results across different batches of synthetic work.

Application
Selection Property
Validation Focus
m-Substituted biaryl library synthesis
Meta-bromo cross-coupling handle
Regiochemical purity and coupling efficiency
Orthogonal piperazine elaboration
N-Boc protection strategy
Selective deprotection and step economy
CNS chemical probe research
Balanced lipophilicity profile
Permeability and solubility assessment
LC-MS method reference
Distinct lipophilicity and mass
Retention time benchmarking

Technical Documentation Hub

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